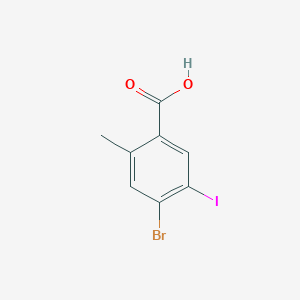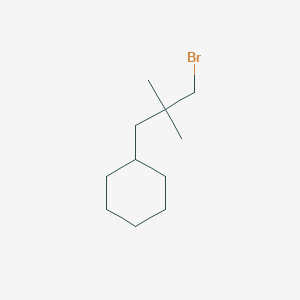
(3-Bromo-2,2-dimethylpropyl)cyclohexane
Vue d'ensemble
Description
“(3-Bromo-2,2-dimethylpropyl)cyclohexane” is a cyclohexane derivative with a bromine atom substituted in its structure. It has a CAS Number of 1856525-48-8 and a molecular weight of 233.19 .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-2,2-dimethylpropyl)cyclohexane” is represented by the InChI code: 1S/C11H21Br/c1-11(2,9-12)8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3 . This indicates that the molecule consists of a cyclohexane ring with a 3-bromo-2,2-dimethylpropyl group attached to it.Applications De Recherche Scientifique
Microwave-Assisted Cyclization
Microwave-assisted cyclization under mildly basic conditions utilizes aryl 2-bromo compounds, including those similar to "(3-Bromo-2,2-dimethylpropyl)cyclohexane," for synthesizing 6H-benzo[c]chromen-6-ones and their tetrahydro analogues. This method, highlighted in the synthesis of chromenones and tetrahydrochromenones, represents a significant application in organic synthesis, offering a quick, efficient route to complex heterocyclic structures (Dao et al., 2018).
Facile Synthesis of Furan Derivatives
The base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes, as a proxy for the reactivity of brominated cyclohexane derivatives, efficiently synthesize methylenecyclopropane-1,1-dicarboxylates and trisubstituted furans. This showcases the potential of bromo-substituted compounds in constructing cyclopropane derivatives and furans, which are crucial in medicinal chemistry and material science (Xu et al., 2006).
Crossed [2+2] Cycloaddition Reactions
The crossed [2+2] cycloaddition involving bromo-substituted cyclopropenes, similar in reactivity to brominated cyclohexanes, underlines the versatility of these compounds in generating complex cycloadducts. This reaction pathway is instrumental in synthesizing novel organic frameworks, highlighting the utility of brominated cyclohexane derivatives in advanced synthetic chemistry (Lee et al., 2009).
Enol Lactone Synthesis
A Michael addition/cyclization sequence demonstrates the synthetic utility of bromo-substituted compounds in enol lactone synthesis. This application is crucial for pharmaceutical synthesis, where enol lactones serve as key intermediates or end products in various therapeutic agents (Itoh & Kanemasa, 2003).
Crystal and Molecular Docking Studies
Research involving the crystal structure analysis and molecular docking of cyclohexane derivatives provides insights into their potential pharmaceutical applications, particularly in the development of anticancer agents. These studies demonstrate the biological relevance and potential therapeutic applications of brominated cyclohexane derivatives (Kokila et al., 2017).
Propriétés
IUPAC Name |
(3-bromo-2,2-dimethylpropyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21Br/c1-11(2,9-12)8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZIEQZCUQIIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2,2-dimethylpropyl)cyclohexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



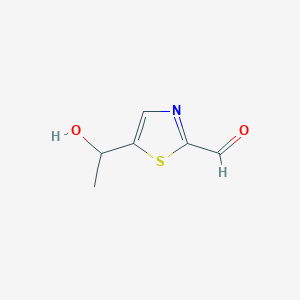

![Ethyl 2-[(propan-2-yl)amino]butanoate](/img/structure/B1528426.png)
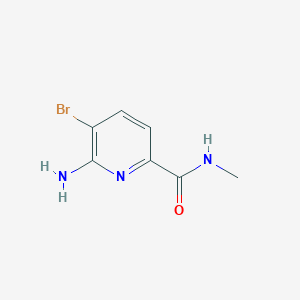

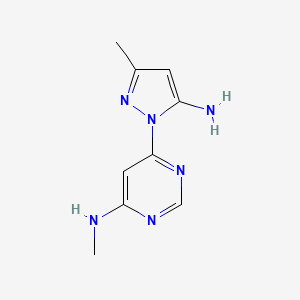
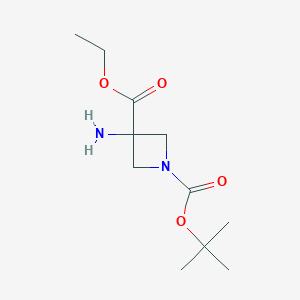
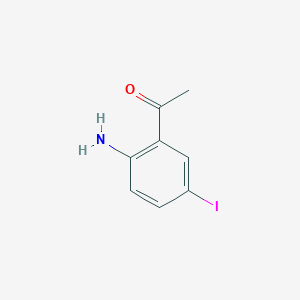
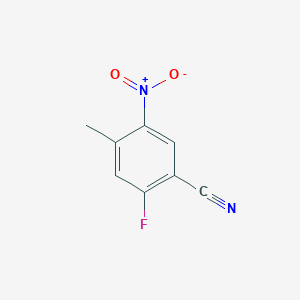

![Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-](/img/structure/B1528442.png)
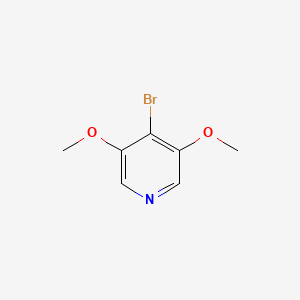
![3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1528444.png)
